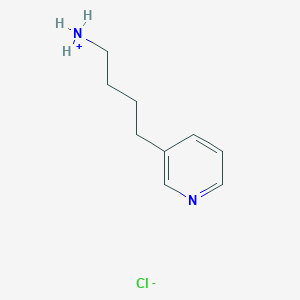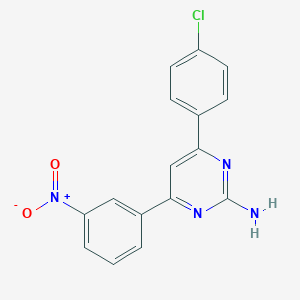
4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Overview
Description
4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C16H11ClN4O2 and its molecular weight is 326.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Screening : A study on the synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, including derivatives similar to 4-(4-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine, found that certain compounds exhibited significant anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
Antimicrobial Properties : Research on various pyrimidin-2-amine derivatives, including those with chlorophenyl and nitrophenyl groups, showed pronounced antibacterial activity against various pathogens like V. cholerae, S. aureus, β-hemolytic Streptococcus, and others. These compounds were also found to have antifungal activity against organisms like A. flavus and Mucor (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Quantum Chemical Characterization : A study on hydrogen bonding in pyrimidine compounds, including derivatives similar to this compound, identified major hydrogen bonding sites, which is crucial for understanding their interaction with biological molecules (Traoré et al., 2017).
Synthesis of Antitumor Drugs : A derivative of this compound, known as compound 7t, showed potent anticancer properties, particularly against breast cancer cells, by inducing cell cycle arrest and apoptosis via mitochondrial pathways (Mettu, Talla, & Naikal, 2020).
Antihypertensive Activity : Derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine, a class that includes compounds similar to this compound, were prepared and evaluated for their antihypertensive activity in hypertensive rats (Bennett et al., 1981).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-12-6-4-10(5-7-12)14-9-15(20-16(18)19-14)11-2-1-3-13(8-11)21(22)23/h1-9H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYPXQRFVIZJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



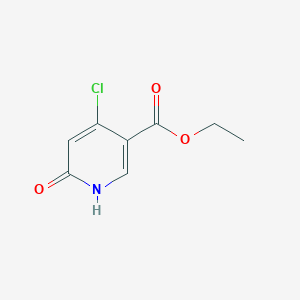


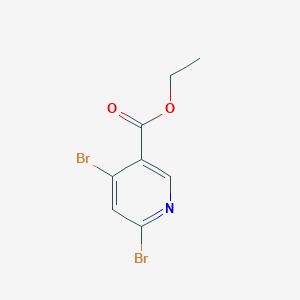
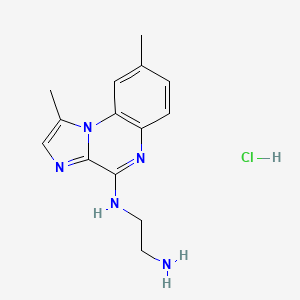
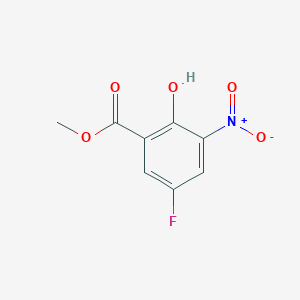
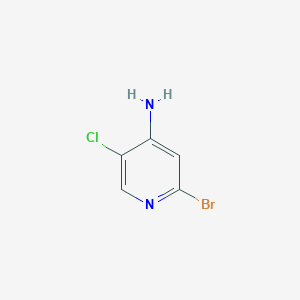
![[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B7891012.png)
![Potassium 5-[(dimethylamino)methyl]oxolane-2-carboxylate](/img/structure/B7891021.png)
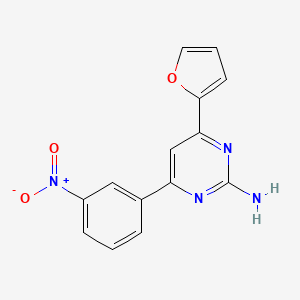
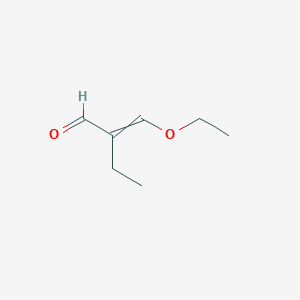

![2-Fluoro-5-[[3-oxoisobenzofuran-1(3H)-ylidene]methyl]benzonitrile](/img/structure/B7891054.png)
